Literature review of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in medicinal chemistry
Literature review of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in medicinal chemistry
This guide provides an in-depth technical review of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid (CAS: 81265-72-7) and its derivatives. This scaffold represents a significant class of 2-phenylindazoles utilized in medicinal chemistry, primarily for their anti-inflammatory (COX-2 inhibition) and antimicrobial properties.
Executive Summary
3-(p-(2H-indazol-2-yl)phenyl)propionic acid is a bioactive small molecule characterized by a 2H-indazole core N-linked to a phenyl ring bearing a propionic acid tail. Unlike the more common 1H-indazole derivatives, the 2H-indazole isomer (2-phenylindazole) offers a unique electronic profile and lipophilicity, making it a privileged scaffold for drug discovery.
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Primary Mechanism: Cyclooxygenase-2 (COX-2) inhibition and disruption of protozoal metabolic pathways.
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Therapeutic Utility: Non-steroidal anti-inflammatory (NSAID) activity with reduced gastric toxicity; antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis.
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Chemical Significance: The propionic acid moiety serves as a critical "head group" for ionic interactions with arginine residues in target binding pockets (e.g., Arg120 in COX enzymes).
Chemical Architecture & Synthesis[1]
Structural Logic
The molecule consists of three distinct pharmacophores:
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Propionic Acid Tail: Mimics the arachidonic acid carboxylate, facilitating hydrogen bonding and ionic interactions.
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Phenyl Linker: Provides a rigid spacer that orients the acid tail and the indazole core.
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2H-Indazole Core: A lipophilic, bicyclic system that occupies hydrophobic pockets (e.g., the COX-2 hydrophobic channel). The 2H-tautomer is fixed by the N2-phenyl substitution, preventing the 1H/2H tautomerization seen in unsubstituted indazoles.
Synthetic Pathways
The synthesis of 2-phenylindazoles typically avoids the formation of the thermodynamic 1H-isomer by using specific cyclization strategies.
Method A: The Cadogan Cyclization (Reductive Cyclization)
This is the classical route for generating the 2-phenylindazole core from o-nitrobenzyl anilines.
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Precursors: o-nitrobenzaldehyde and 4-aminophenylpropionic acid (or its ester).
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Reagent: Triethyl phosphite (P(OEt)₃) acts as the reducing agent and oxygen acceptor.
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Mechanism: Deoxygenation of the nitro group to a nitrene intermediate, which inserts into the neighboring imine nitrogen to close the indazole ring.
Method B: Palladium-Catalyzed N-Arylation
A modern approach using Buchwald-Hartwig coupling to attach the phenyl-propionic acid moiety to a pre-formed indazole.
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Catalyst: Pd(OAc)₂ / Xantphos.
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Selectivity: Requires optimization to favor N2-arylation over N1-arylation (often solvent and ligand-dependent).
Experimental Protocol: Cadogan Synthesis (Standardized)
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Step 1 (Imine Formation): Reflux o-nitrobenzaldehyde (1.0 eq) and ethyl 3-(4-aminophenyl)propionate (1.0 eq) in ethanol for 4 hours. Evaporate solvent to yield the Schiff base.
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Step 2 (Cyclization): Dissolve the Schiff base in neat triethyl phosphite (5.0 eq). Heat to 160°C under N₂ for 4-6 hours. Monitor by TLC (disappearance of yellow imine).
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Step 3 (Purification): Remove excess P(OEt)₃ via vacuum distillation. Purify the residue by silica gel column chromatography (Hexane/EtOAc gradient).
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Step 4 (Hydrolysis): Treat the ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 12h. Acidify with 1M HCl to precipitate the free acid 3-(p-(2H-indazol-2-yl)phenyl)propionic acid .
Pharmacological Mechanisms[1]
COX-2 Inhibition (Anti-Inflammatory)
The propionic acid derivatives of 2-phenylindazole function as selective COX-2 inhibitors.
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Binding Mode: The carboxylate group forms a salt bridge with Arg120 and a hydrogen bond with Tyr355 at the base of the COX active site. The 2-phenylindazole moiety extends into the hydrophobic channel, mimicking the lipophilic tail of arachidonic acid.
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Selectivity: The bulkier 2-phenylindazole core exploits the larger side pocket of COX-2 (Val523) compared to COX-1 (Ile523), conferring selectivity and reducing gastrointestinal side effects.
Antiprotozoal Activity
Recent studies identify these compounds as potent inhibitors of protozoal growth (E. histolytica, G. intestinalis).
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Mechanism: While the exact target is under investigation, the lipophilic indazole core facilitates membrane permeation, and the acid group likely disrupts pH homeostasis or binds to specific protozoal oxidoreductases.
Visualization & Data
Signaling Pathway: COX-2 Inhibition
The following diagram illustrates the interruption of the Prostaglandin E2 (PGE2) synthesis pathway by the indazole derivative.
Caption: Mechanism of Action: The indazole derivative competitively inhibits COX-2, blocking the conversion of Arachidonic Acid to PGG2.
Synthesis Workflow (Cadogan Route)
Caption: Synthetic route via Cadogan cyclization converting nitro-aldehyde precursors to the active acid.
Structure-Activity Relationship (SAR) Summary
| Structural Region | Modification | Effect on Activity |
| Acid Tail | Propionic Acid (-CH₂CH₂COOH) | Optimal for COX-2 Arg120 binding. |
| Acetic Acid (-CH₂COOH) | Reduced selectivity; increased steric clash. | |
| Ester (-COOEt) | Inactive in vitro (Prodrug); requires hydrolysis. | |
| Phenyl Linker | Para-substitution | Optimal geometry for channel insertion. |
| Meta-substitution | Reduced potency due to angular distortion. | |
| Indazole Core | Unsubstituted (H) | Good baseline activity. |
| 5-Chloro / 5-Fluoro | Increased potency (halogen fills hydrophobic pocket). | |
| 6-Nitro | Decreased activity; electron-withdrawing effect unfavorable. |
References
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Cruz, T. A., et al. (2017). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 22(10), 1769. [Link]
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Cadogan, J. I. G. (1968). "2-Phenylindazole." Organic Syntheses, 48, 113. [Link]
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PubChem. (n.d.). "Compound Summary for CAS 81265-72-7: 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid." National Center for Biotechnology Information. [Link]
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Blobaum, A. L., & Marnett, L. J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]
